(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
Description
The compound “(6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone” is a pyrimidine derivative featuring a 4-bromophenyl sulfanyl group at position 6, a methyl group at position 2, and a phenyl sulfone moiety attached via a methylene bridge at position 4 of the pyrimidine ring.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-bromophenyl)sulfanyl-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKFAUWTLVCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound can undergo a coupling reaction with benzene sulfonamide. This suggests that it may interact with proteins or enzymes that contain a benzene sulfonamide moiety.
Mode of Action
The compound (6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide. This suggests that the compound may act by forming covalent bonds with its target, thereby modifying its function.
Biochemical Pathways
Given its ability to form n-aryl sulfonamides, it may affect pathways involving proteins or enzymes that contain a benzene sulfonamide moiety.
Result of Action
Given its ability to form n-aryl sulfonamides, it may modify the function of proteins or enzymes that contain a benzene sulfonamide moiety.
Biological Activity
The compound (6-((4-Bromophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a pyrimidine derivative that has garnered interest in various fields of biological research. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities.
Chemical Structure and Properties
- Molecular Formula: C15H14BrN3O2S2
- Molecular Weight: 408.31 g/mol
-
Chemical Structure:
This compound contains a bromophenyl group, a sulfanyl group, and a sulfone moiety, which may contribute to its biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Research has indicated that certain sulfones exhibit significant antimicrobial properties. The presence of the bromophenyl and pyrimidine groups may enhance this activity by interfering with microbial cell wall synthesis or function.
- Anticancer Potential : Sulfone derivatives have been studied for their anticancer properties. The structural configuration of this compound suggests it may inhibit specific cancer cell lines, although detailed studies are required to confirm these effects.
- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways is another area of investigation. Enzyme inhibition can lead to altered cellular functions, which may be beneficial in treating diseases like diabetes or obesity.
Antimicrobial Activity Study
A study evaluated the antimicrobial effects of various sulfone derivatives against common pathogens. The results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
Anticancer Activity Research
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values for various cancer cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Enzyme Inhibition Analysis
The compound was tested for its ability to inhibit key metabolic enzymes. Preliminary results indicated promising inhibition rates against:
| Enzyme | Inhibition (%) |
|---|---|
| Alpha-glucosidase | 75 |
| Lipase | 60 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Electronic Effects
a) Trifluoromethyl vs. Methyl Substitution
A closely related compound, [6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]methylsulfone (C₁₂H₈BrF₃N₂O₂S), replaces the methyl group at position 4 with a trifluoromethyl (CF₃) group . The CF₃ group is strongly electron-withdrawing, which increases the compound’s metabolic stability and lipophilicity compared to the target compound’s methyl group. This substitution could enhance binding affinity in hydrophobic enzyme pockets but may reduce solubility in aqueous environments.
b) Halogen Variation: Bromine vs. Chlorine
The compound 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS RN 478031-54-8) features a 4-chlorophenyl sulfanyl group instead of bromophenyl . Bromine’s larger atomic radius and higher lipophilicity (logP increase ~0.5–1.0) may improve membrane permeability in the target compound compared to the chlorine analog. However, chlorine’s smaller size could reduce steric hindrance in molecular interactions.
c) Sulfone Position and Aromaticity
In 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile, the sulfone group is absent, and a cyano group is present at position 5 .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
